molecular formula C16H14BrClN2O3 B5731095 N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide

Cat. No. B5731095
M. Wt: 397.6 g/mol
InChI Key: XSGJRMKXLXENLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. It may also have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of immune function. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is its low toxicity and high selectivity towards cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and purify. However, one of the limitations of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide. One area of interest is the optimization of its synthesis method to improve yield and purity. Another area of interest is the exploration of its potential use in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various diseases and conditions.

Synthesis Methods

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide can be synthesized using a simple and efficient method that involves the reaction of 4-bromo-2-methylphenol with chloroacetyl chloride, followed by the reaction with 2-chlorobenzenecarboximidamide. The final product is obtained by recrystallization and purification using various techniques.

Scientific Research Applications

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has been used in various scientific research applications, including as a potential anticancer agent, antiviral agent, and antibacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O3/c1-10-8-11(17)6-7-14(10)22-9-15(21)23-20-16(19)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGJRMKXLXENLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate

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